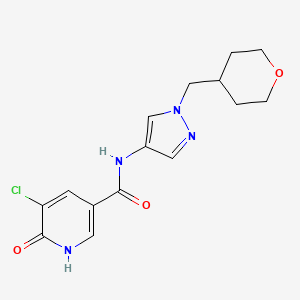

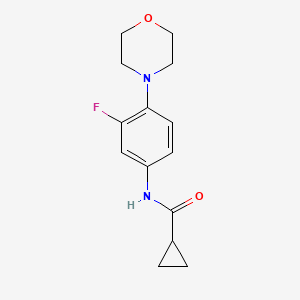

Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 2061979-51-7 . It has a molecular weight of 404.3 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C20H22BrNO3/c21-18-7-4-8-19(13-18)24-14-17-9-11-22(12-10-17)20(23)25-15-16-5-2-1-3-6-16/h1-8,13,17H,9-12,14-15H2 .Physical and Chemical Properties Analysis

This compound is a white to yellow powder or crystals . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Dual p300/CARM1 Inhibitors and Cancer Therapy

Research on bis-(3-bromo-4-hydroxy)benzylidene cyclic compounds, which are related to Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate, has shown that these compounds can act as dual inhibitors of p300 and CARM1 enzymes. These inhibitors have demonstrated potential in inducing apoptosis in cancer cells, highlighting their application in cancer therapy. Compounds with a 4-piperidone moiety and specific substituents have shown potent dual inhibition and induction of apoptosis, particularly in leukemia cell lines, by affecting the levels of acetylation on histones H3 and H4, which are marks for p300 and CARM1 inhibition (Fioravanti et al., 2020).

Radiolabeled Probes for σ-Receptors

Halogenated 4-(phenoxymethyl)piperidines, related in structure, have been synthesized and evaluated as potential sigma (σ) receptor ligands. These compounds, including variations with bromo and cyano substituents, have shown promise in in vitro receptor binding assays and in vivo studies in rats for mapping σ receptors. This research suggests the potential use of such compounds in developing radiolabeled probes for imaging σ receptors in the brain and other organs, which could be beneficial in studying various neurological disorders (Waterhouse et al., 1997).

Asymmetric Benzylation and Synthesis of Biologically Active Compounds

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is structurally related to the subject compound, has been explored using phase-transfer catalysts. This method has advantages in the synthesis of biologically active compounds that contain a chiral 3-benzylpiperidine backbone, demonstrating the application in the preparation of compounds with potential pharmacological activities (Wang et al., 2018).

Absolute Configuration for Stereochemical Analysis

X-ray diffraction studies on compounds structurally related to this compound have helped determine the absolute configurations of chiral piperidine derivatives. Such analyses are crucial for understanding the stereochemical preferences in the synthesis of pharmacologically relevant compounds, offering insights into designing compounds with desired biological activities (Peeters et al., 1994).

CARM1 Inhibition for Hormone-Dependent Tumors

Further research into bis(bromohydroxybenzylidene)piperidin-4-ones has identified compounds with selective inhibition of Coactivator-associated arginine methyltransferase 1 (CARM1). This enzyme is a target for hormone-dependent tumors, such as prostate and breast cancers, suggesting the application of these compounds in developing therapies for such conditions (Cheng et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO3/c21-18-7-4-8-19(13-18)24-14-17-9-11-22(12-10-17)20(23)25-15-16-5-2-1-3-6-16/h1-8,13,17H,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNMUFWGNSTGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=CC(=CC=C2)Br)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[t-Butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one hydrochloride](/img/structure/B2837455.png)

![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}(phenylsulfonyl)azanide](/img/structure/B2837457.png)

![4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride](/img/no-structure.png)

![2-(2,5-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2837459.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2837469.png)